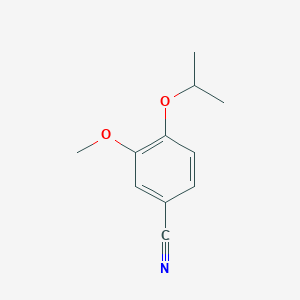

3-Methoxy-4-(propan-2-yloxy)benzonitrile

説明

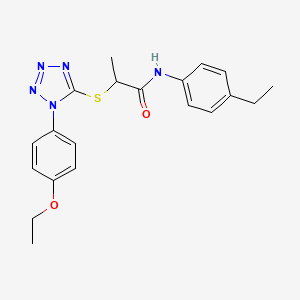

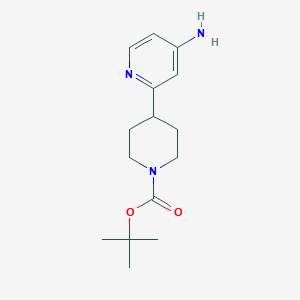

3-Methoxy-4-(propan-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4-isopropoxy-3-methoxybenzonitrile . The InChI code is 1S/C11H13NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,1-3H3 . This information can be used to generate a 3D molecular structure.Physical And Chemical Properties Analysis

3-Methoxy-4-(propan-2-yloxy)benzonitrile is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Lignin Acidolysis and Model Compounds

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including structures similar to 3-Methoxy-4-(propan-2-yloxy)benzonitrile, reveals insights into the cleavage mechanisms under acidic conditions. Studies like those by Yokoyama (2015) delve into the reaction mechanisms of lignin model compounds, shedding light on the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the degradation of lignin, a major component of plant biomass T. Yokoyama, 2015.

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, to which 3-Methoxy-4-(propan-2-yloxy)benzonitrile is structurally related, are significant in the context of biomass burning and their atmospheric reactivity. Studies by Liu et al. (2022) provide an extensive review of the atmospheric reactivity of methoxyphenols, including their reactions in various phases and their potential to form secondary organic aerosols. Such research is crucial for understanding the environmental impact of methoxyphenols emitted during biomass pyrolysis Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022.

Nitrile-Hydrolysing Enzymes

Research into nitrile-hydrolysing enzymes, which can degrade compounds with nitrile groups similar to that in 3-Methoxy-4-(propan-2-yloxy)benzonitrile, highlights the biotechnological potential of these enzymes. Isolates like Rhodococcus pyridinivorans, as studied by Sulistinah and Riffiani (2018), show promise for bioremediation and the biocatalytic production of valuable chemicals from nitrile-containing compounds N. Sulistinah, R. Riffiani, 2018.

Environmental Effects of Sunscreen Active Ingredients

While 3-Methoxy-4-(propan-2-yloxy)benzonitrile itself is not a sunscreen ingredient, research into the environmental effects of structurally related compounds, such as benzophenones used in sunscreens, is relevant. Studies review the potential environmental and health impacts of these compounds, underscoring the importance of evaluating the safety and ecological consequences of chemically related substances S. Schneider, H. Lim, 2019.

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye and skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-methoxy-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXCYYYLNXSFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(propan-2-yloxy)benzonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)

![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2893673.png)

![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2893687.png)